8-Hydroxymirtazapine, (S)-
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Overview
Description
(+)-8-Hydroxy mirtazapine is a derivative of mirtazapine, a tetracyclic antidepressant primarily used to treat major depressive disorder. Mirtazapine is known for its unique pharmacological profile, which includes antagonism of central presynaptic alpha-2 adrenergic receptors, as well as serotonin 5-HT2 and 5-HT3 receptors. This compound is of interest due to its potential therapeutic applications and its distinct mechanism of action compared to other antidepressants .
Preparation Methods
The synthesis of (+)-8-Hydroxy mirtazapine involves several steps, starting from the precursor mirtazapine. One common method includes the hydroxylation of mirtazapine using specific reagents under controlled conditions. Industrial production methods often employ solvent-free techniques, such as the phase inversion temperature technique, to prepare lipid nanocapsules containing the compound . These methods aim to enhance the bioavailability and stability of the compound for therapeutic use.
Chemical Reactions Analysis
(+)-8-Hydroxy mirtazapine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound can lead to the formation of quinone derivatives, while reduction can yield hydroxy derivatives .
Scientific Research Applications
Chemistry: It is used as a model compound to study the effects of hydroxylation on the pharmacological properties of tetracyclic antidepressants.
Biology: Research has shown that it can modulate neurotransmitter levels, making it a valuable tool for studying the mechanisms of depression and anxiety.
Medicine: The compound has shown promise in treating conditions such as major depressive disorder, anxiety disorders, and insomnia.
Mechanism of Action
The mechanism of action of (+)-8-Hydroxy mirtazapine involves antagonism of central presynaptic alpha-2 adrenergic receptors, which leads to an increase in the release of norepinephrine and serotonin. Additionally, it antagonizes serotonin 5-HT2 and 5-HT3 receptors, enhancing serotonergic transmission. This dual action is believed to contribute to its antidepressant effects. The compound also exhibits strong antihistaminergic activity, which can result in sedative effects .
Comparison with Similar Compounds
(+)-8-Hydroxy mirtazapine is unique compared to other tetracyclic antidepressants due to its specific hydroxylation, which alters its pharmacological profile. Similar compounds include mianserin and maprotiline, which also affect both serotonin and norepinephrine systems but lack the specific hydroxylation seen in (+)-8-Hydroxy mirtazapine. This hydroxylation is believed to enhance its efficacy and reduce certain side effects associated with other tetracyclic antidepressants .
Properties
CAS No. |
207517-08-6 |
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Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
(7S)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-ol |
InChI |
InChI=1S/C17H19N3O/c1-19-6-7-20-16(11-19)15-5-3-2-4-12(15)8-13-9-14(21)10-18-17(13)20/h2-5,9-10,16,21H,6-8,11H2,1H3/t16-/m1/s1 |
InChI Key |
DAWYIZBOUQIVNX-MRXNPFEDSA-N |
Isomeric SMILES |
CN1CCN2[C@H](C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O |
Origin of Product |
United States |
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